3,3,6,6-Tetramethyl-1,2,4,5-tetraphenyl-1,2,4,5-tetraaza-3,6-disilacyclohexane
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Overview
Description
3,3,6,6-Tetramethyl-1,2,4,5-tetraphenyl-1,2,4,5-tetraaza-3,6-disilacyclohexane: is a unique organosilicon compound characterized by its cyclic structure containing silicon and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,6,6-Tetramethyl-1,2,4,5-tetraphenyl-1,2,4,5-tetraaza-3,6-disilacyclohexane typically involves the reaction of tetramethylsilane with phenylhydrazine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or hexane. The reaction mixture is heated to facilitate the formation of the desired cyclic compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production would also require stringent quality control measures to maintain consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups in the compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products Formed:
Oxidation: Formation of silicon-oxygen bonds, leading to siloxane derivatives.
Reduction: Formation of silicon-hydrogen bonds, resulting in silane derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of other organosilicon compounds. Its stability and unique structure make it a valuable intermediate in organic synthesis.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Industry: In materials science, the compound is investigated for its potential use in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism by which 3,3,6,6-Tetramethyl-1,2,4,5-tetraphenyl-1,2,4,5-tetraaza-3,6-disilacyclohexane exerts its effects is primarily through its ability to form stable complexes with other molecules. The silicon and nitrogen atoms in the cyclic structure provide sites for interaction with various substrates, facilitating reactions and forming stable products. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
- 3,3,6,6-Tetraethyl-1,2,4,5-tetraphenyl-1,2,4,5-tetraaza-3,6-disilacyclohexane
- 1,2,4,5-Tetraoxacyclohexane, 3,3,6,6-tetramethyl-
- 3,4,5,6-Tetramethyloctane
Comparison: Compared to similar compounds, 3,3,6,6-Tetramethyl-1,2,4,5-tetraphenyl-1,2,4,5-tetraaza-3,6-disilacyclohexane is unique due to its specific arrangement of silicon and nitrogen atoms in a cyclic structure. This arrangement imparts distinct chemical properties, such as enhanced stability and reactivity, making it particularly valuable in various research and industrial applications.
Properties
CAS No. |
5994-91-2 |
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Molecular Formula |
C28H32N4Si2 |
Molecular Weight |
480.7 g/mol |
IUPAC Name |
3,3,6,6-tetramethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane |
InChI |
InChI=1S/C28H32N4Si2/c1-33(2)29(25-17-9-5-10-18-25)31(27-21-13-7-14-22-27)34(3,4)32(28-23-15-8-16-24-28)30(33)26-19-11-6-12-20-26/h5-24H,1-4H3 |
InChI Key |
DWERHZSENAPLOR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(N(N([Si](N(N1C2=CC=CC=C2)C3=CC=CC=C3)(C)C)C4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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